

Using 6-Hydroxynicotinic acid as a substrate for 6-hydroxynicotinate 3-monoxygenase

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Compound of Interest

Compound Name: **6-Hydroxynicotinic acid**

Cat. No.: **B132223**

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Application Notes and Protocols for 6-Hydroxynicotinate 3-Monoxygenase

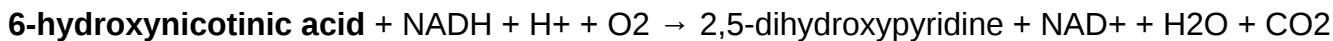
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **6-hydroxynicotinic acid** as a substrate for the enzyme 6-hydroxynicotinate 3-monoxygenase (NicC). This enzyme is a key player in the bacterial degradation of nicotinic acid and presents opportunities for bioremediation and as a target for drug development.

Enzymatic Reaction

6-Hydroxynicotinate 3-monoxygenase (EC 1.14.13.114), a flavin-dependent monooxygenase, catalyzes the decarboxylative hydroxylation of **6-hydroxynicotinic acid** (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP).^{[1][2][3]} This reaction is coupled with the oxidation of NADH to NAD+.^{[1][2][3][4]} The enzyme is a Group A FAD-dependent monooxygenase.^{[1][2][3]}

The overall reaction is as follows:



Data Presentation

Table 1: Steady-State Kinetic Parameters for *Bordetella bronchiseptica* NicC

Substrate	K_M_ (μM)	k_cat_ (s ⁻¹)	k_cat_ /K_M_ (M ⁻¹ s ⁻¹)	Optimal pH
6-Hydroxynicotinic acid (6-HNA)	85 ± 13	-	5.0 x 10 ⁴	~7.0-8.0

Data sourced from structural and biochemical characterization studies of NicC from *Bordetella bronchiseptica* and *Pseudomonas putida*.^{[4][5]} The catalytic efficiency (k_cat_ /K_M_) is maximal around pH 7, while the maximum velocity (V_max_) has an optimum around pH 8.^[4]

Table 2: Comparative Substrate and Analogue Interactions with NicC

Compound	Role	Key Findings
4-hydroxybenzoic acid (4-HBA)	Substrate Analogue	Decarboxylated and hydroxylated by NicC with a 420-fold lower catalytic efficiency than 6-HNA. ^{[1][2][3]}
5-chloro-6-HNA	Substrate Analogue	10-fold more catalytically efficient than 6-HNA. ^{[1][2]}
6-hydroxynicotinaldehyde	Competitive Inhibitor	Weak competitive inhibitor with respect to 6-HNA (K_i_ = 3000 ± 400 μM). ^[4]
2-mercaptopurine (2-MP)	Ligand (contaminant)	Binds to the H47Q variant of NicC but is not a substrate. ^{[6][7]}

Experimental Protocols

Protocol 1: Enzyme Expression and Purification of NicC

This protocol is based on methods described for the expression and purification of *P. putida* and *B. bronchiseptica* NicC.[7]

- Overexpression:

- Transform BL21(DE3) *E. coli* cells with a suitable expression vector containing the nicC gene.
- Grow the cells in an appropriate medium (e.g., LB broth) with antibiotic selection at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression with a suitable inducer (e.g., IPTG) and continue to grow the cells at a lower temperature (e.g., 18-25°C) for several hours or overnight.

- Cell Lysis:

- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation to remove cell debris.

- Purification:

- Apply the clarified lysate to a nickel-ion affinity chromatography column (for His-tagged proteins).
- Wash the column with a wash buffer containing a low concentration of imidazole.
- Elute the protein with an elution buffer containing a higher concentration of imidazole.
- Further purify the protein using gel filtration chromatography (size-exclusion chromatography) with a storage buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT).[7]

- Assess protein purity by SDS-PAGE.

Protocol 2: Steady-State Kinetic Assay of NicC Activity

This protocol allows for the determination of kinetic parameters by monitoring the consumption of NADH.

- Reaction Mixture:

- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- The final reaction mixture should contain:
 - Known concentration of purified NicC enzyme.
 - Varying concentrations of **6-hydroxynicotinic acid**.
 - A fixed, saturating concentration of NADH (e.g., 100-200 μ M).

- Assay Procedure:

- Pre-incubate the enzyme and 6-HNA in the reaction buffer at a constant temperature (e.g., 25°C).
- Initiate the reaction by adding NADH.
- Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADH) over time using a spectrophotometer.
- Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

- Data Analysis:

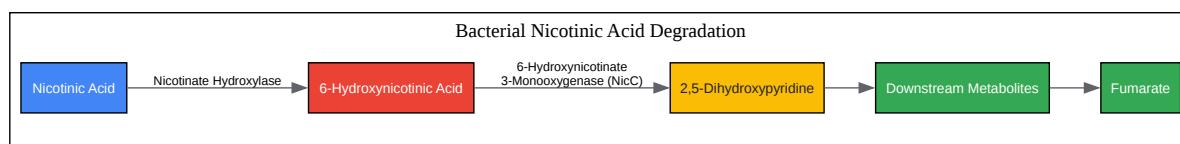
- Plot the initial reaction rates against the corresponding 6-HNA concentrations.
- Fit the data to the Michaelis-Menten equation to determine K_M and V_{max} .

Protocol 3: Analysis of Reaction Products by HPLC

This protocol is used to confirm the formation of 2,5-dihydroxypyridine and quantify the coupling of NADH oxidation to product formation.

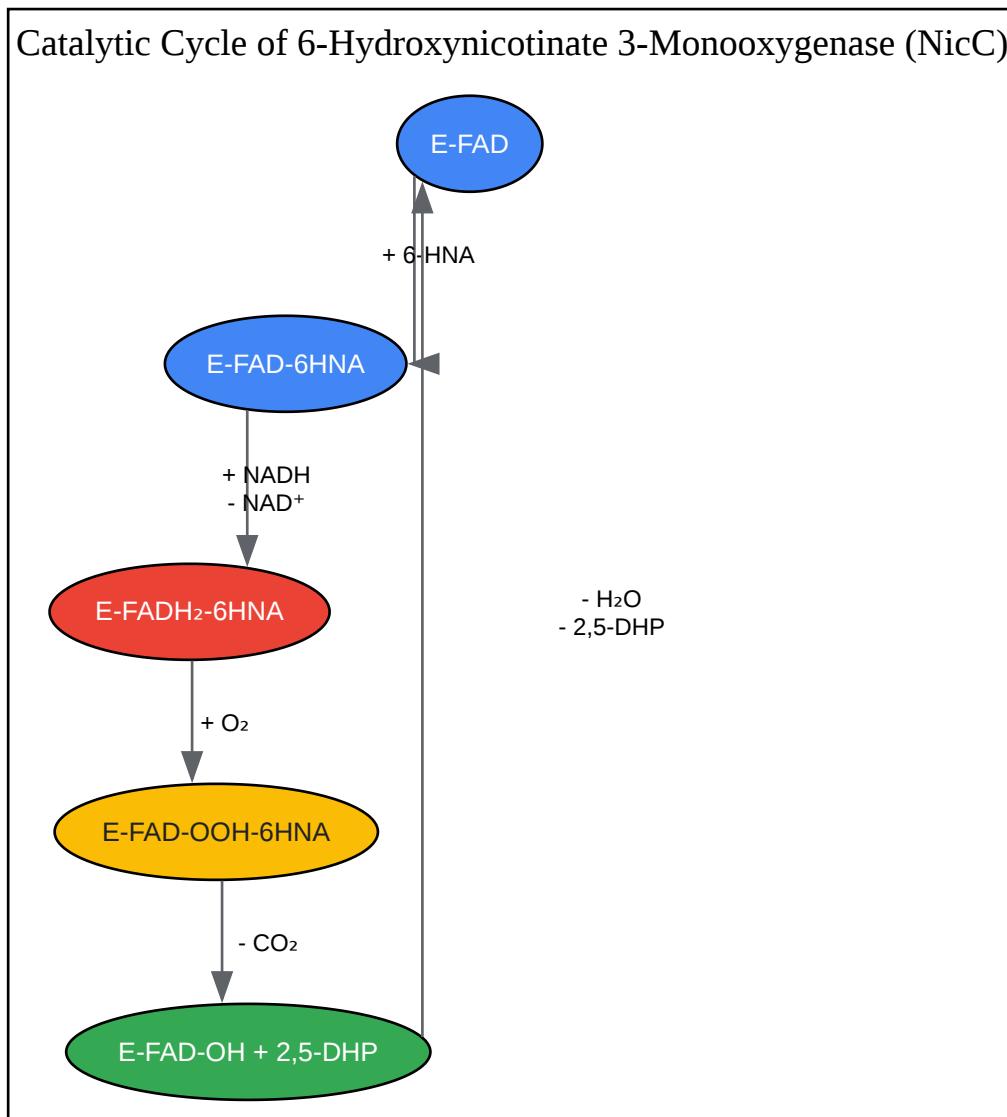
- Reaction Quenching:
 - Perform the enzymatic reaction as described in Protocol 2.
 - At specific time points, quench the reaction by adding an acid (e.g., perchloric acid) or a denaturing agent.
- Sample Preparation:
 - Centrifuge the quenched reaction mixture to pellet the precipitated protein.
 - Filter the supernatant through a 0.22 µm filter before HPLC analysis.
- HPLC Analysis:
 - Use a suitable C18 reverse-phase HPLC column.
 - Employ a mobile phase gradient appropriate for separating 6-HNA, 2,5-DHP, NADH, and NAD⁺.
 - Detect the compounds using a UV-Vis detector at appropriate wavelengths.
 - Quantify the concentrations of substrate consumed and product formed by comparing the peak areas to those of known standards.

Visualizations

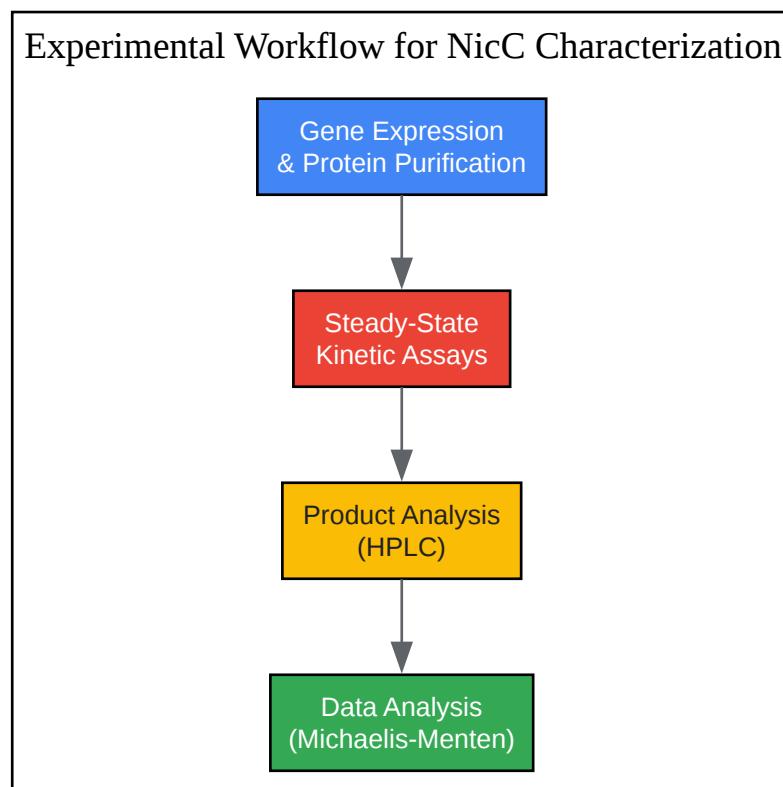


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Caption: Simplified overview of the initial steps in the bacterial nicotinic acid degradation pathway.

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Caption: The multi-step catalytic cycle of 6-hydroxynicotinate 3-monooxygenase.[8][9]



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Caption: A typical experimental workflow for the biochemical characterization of NicC.

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